Lactose Permease Binding Affinity Advantage
Allyl-substituted α-D-galactopyranosides demonstrate a substantially enhanced binding affinity for the lactose permease (LacY) of E. coli compared to both the unsubstituted galactose and methyl β-D-galactopyranoside analogs [1]. This high-affinity interaction is a critical parameter for studies involving substrate binding, competitive inhibition, or the development of novel transport assays. While direct data for the dual-allyl target compound in this specific assay is not available, the established structure-activity relationship (SAR) for allyl α-D-galactopyranosides provides a strong class-level inference that the allyl moiety at the anomeric position is a key driver of this enhanced affinity [1]. The 60-fold increase in affinity relative to galactose underscores the functional importance of the allyl modification, a feature retained in Allyl 6-O-Allyl-α-D-galactopyranoside [1].
| Evidence Dimension | Binding affinity (K_D) to E. coli lactose permease (LacY) |
|---|---|
| Target Compound Data | K_D = 0.5 mM (for allyl α-D-galactopyranoside) |
| Comparator Or Baseline | Galactose: K_D = 30 mM; Methyl β-D-galactopyranoside: 3-fold improvement over galactose |
| Quantified Difference | 60-fold increase in binding affinity vs. galactose; ~20-fold higher affinity than the β-methyl analog |
| Conditions | In vitro binding assay using purified lactose permease; protection against N-ethylmaleimide alkylation. |
Why This Matters
Procuring a molecule with a demonstrated 60-fold higher affinity for LacY than galactose allows researchers to design more sensitive and robust membrane transport assays or use lower concentrations of inhibitor in competitive studies.
- [1] Sahin-Tóth, M., Lawrence, M. C., Nishio, T., & Kaback, H. R. (2002). Binding of hydrophobic D-galactopyranosides to the lactose permease of Escherichia coli. Biochemistry, 41(43), 13039-13045. View Source
